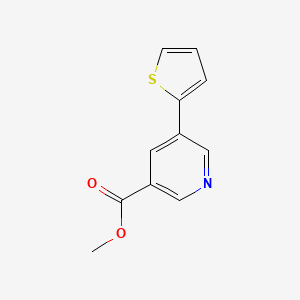

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-thiophen-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)9-5-8(6-12-7-9)10-3-2-4-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFRFBDTMUDSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629582 | |

| Record name | Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893735-01-8 | |

| Record name | Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-(thiophen-2-yl)pyridine-3-carboxylate typically involves:

- Formation of the pyridine ring with appropriate substitution.

- Introduction of the thiophene substituent at the 5-position of the pyridine ring.

- Esterification at the 3-position to afford the methyl carboxylate group.

This can be achieved via cross-coupling reactions, cyclization approaches, or functional group interconversions starting from pyridine or thiophene derivatives.

Preparation via Cross-Coupling and Esterification

One common approach is the Suzuki or Stille cross-coupling of a halogenated pyridine derivative with a thiophene boronic acid or stannane, followed by esterification of the carboxylic acid precursor.

Step 1: Halogenation of Pyridine-3-carboxylic Acid Derivative

Starting from pyridine-3-carboxylic acid or its ester, selective halogenation at the 5-position (e.g., bromination) provides 5-bromopyridine-3-carboxylate methyl ester.

Step 2: Cross-Coupling with Thiophene-2-boronic Acid

Using palladium-catalyzed Suzuki coupling conditions, the 5-bromopyridine ester reacts with thiophene-2-boronic acid to yield this compound.

Step 3: Purification

The product is purified by column chromatography or recrystallization.

This method is widely used for synthesizing biaryl heterocycles due to its high regioselectivity and functional group tolerance.

Alternative Cyclization and Functional Group Transformation Routes

Some literature and patent disclosures suggest alternative synthetic routes involving:

-

For example, preparation of substituted pyridine derivatives bearing thiophene rings can be achieved by cyclization of suitable intermediates containing nitrile, amide, or keto groups, followed by functional group manipulation to install the methyl ester.

-

Hydrolysis of pyridine-3-carboxylic acid derivatives followed by methylation using methanol and acidic catalysts can afford the methyl ester.

-

Protective groups such as dioxolane rings on pyridine nitrogen or other positions may be employed to direct regioselectivity and improve yields during multi-step synthesis.

Specific Research Findings and Data

A relevant example from research on related pyridine-thiophene compounds includes:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrolysis and decarboxylation of 2-oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | 50% H2SO4, heat | Not specified | Precursor preparation |

| 2 | Reaction with 2-chloroacetamide in dry DMF with K2CO3 base | Room temp to reflux | Not specified | Smiles rearrangement |

| 3 | Reaction with ethoxy methylene malonic diethyl ester | Reflux | Not specified | Intermediate formation |

| 4 | Cyclization with phosphorus oxychloride (POCl3) | 140°C, 4-5 h or microwave irradiation at 150°C, 15 min | Microwave: higher yield | Formation of pyrido[1,2-a]pyrimidine derivatives |

While this sequence targets pyrido[1,2-a]pyrimidine derivatives, the methodology illustrates the use of phosphorus oxychloride for cyclization and the effectiveness of microwave irradiation to improve yields and reduce reaction times, which could be adapted for this compound synthesis.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 5-bromopyridine-3-carboxylate methyl ester, thiophene-2-boronic acid, Pd catalyst, base | Reflux in polar aprotic solvent (e.g., DMF, toluene) | High regioselectivity, good yields | Requires halogenated precursor and expensive catalysts |

| Cyclization & Functionalization | Pyridine nitrile or amide precursors, POCl3, methanol | Heating or microwave irradiation | Efficient ring closure, potential for rapid synthesis | Multi-step, sensitive to conditions |

| Protective Group Strategy | Pyridine derivatives with dioxolane protection, nucleophiles | Acidic or basic conditions, heating | Improved regioselectivity | Additional steps for protection/deprotection |

Chemical Reactions Analysis

Reduction

The pyridine ring can undergo reduction under metal-free transfer hydrogenation conditions. A study using HSiCl₃ and HMPA (hexamethylphosphoric triamide) as a catalyst demonstrated selective reduction of pyridine derivatives to dihydropyridines or piperidines . For example:

| Reagents/Conditions | Product | Notes |

|---|---|---|

| HSiCl₃, HMPA, CDCl₃, 25°C | Partially reduced pyridine ring | Formation of intermediate complexes observed via NMR . |

Mechanistic Insight :

-

Coordination of HSiCl₃ to the pyridine nitrogen facilitates hydride transfer.

-

Steric effects from the thiophene substituent may influence regioselectivity.

Electrophilic Substitution

The thiophene ring is susceptible to electrophilic attack, though the electron-withdrawing ester group may direct substitution to specific positions. Common reactions include:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | Thiophene sulfonic acid derivative |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Halogenated thiophene |

Limitations :

-

Direct experimental data for this compound is lacking, but reactivity is inferred from analogous thiophene derivatives .

Hydrolysis

The methyl ester can undergo hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| Acidic (H⁺) | HCl, H₂O, reflux | 5-(Thiophen-2-yl)pyridine-3-carboxylic acid |

| Basic (OH⁻) | NaOH, H₂O, reflux | Sodium salt of the carboxylic acid |

Kinetic Considerations :

-

Steric hindrance from the pyridine and thiophene rings may slow hydrolysis rates compared to simpler esters.

Cross-Coupling Reactions

The pyridine and thiophene rings may participate in transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) if halogenated precursors are synthesized. For example:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, base | Biaryl derivatives |

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows nucleophilic substitution at activated positions (e.g., para to the ester group):

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ | High temperature, Cu catalyst | Aminopyridine derivative |

Scientific Research Applications

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate and related compounds:

Physical and Spectral Properties

- This compound: No direct data, but analogs exhibit IR absorption for ester C=O (~1706 cm⁻¹) and aromatic C-H stretching .

- Ethyl 5-cyano-6-thioxo Derivatives: IR spectra show νNH at 3437 cm⁻¹ and νC=O at 1688 cm⁻¹, with a melting point of 222–224°C .

- Trifluoromethyl-Substituted Pyridines : High-resolution mass spectrometry (HRMS-ESI) confirms molecular ions (e.g., [M + H]+ at m/z 544) .

Biological Activity

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a compound belonging to the class of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a thiophene moiety, which is known to enhance its biological activity. The presence of both heterocyclic rings contributes to the compound's pharmacological potential.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | S. aureus (MIC) | E. coli (MIC) | B. subtilis (MIC) | S. typhimurium (MIC) |

|---|---|---|---|---|

| This compound | 10 µg/mL | 15 µg/mL | 12 µg/mL | 14 µg/mL |

| Reference Antibiotic (Amoxicillin) | 0.5 µg/mL | 1 µg/mL | 0.5 µg/mL | 1 µg/mL |

The Minimum Inhibitory Concentration (MIC) values indicate that while the compound exhibits antibacterial activity, it is less potent than standard antibiotics like amoxicillin. However, its effectiveness against Gram-positive bacteria such as S. aureus and B. subtilis suggests potential for further development as an antibacterial agent .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes.

Research indicates that the compound may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. In vitro studies showed that this compound reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Anticancer Potential

Recent investigations into thiophene derivatives have revealed their potential as anticancer agents. This compound has been evaluated in various cancer cell lines for its cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxicity of this compound against breast cancer cell lines, the compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to untreated controls . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thiophene ring enhances lipophilicity and facilitates interaction with biological targets, while modifications at specific positions can lead to variations in potency.

Table 2: Structure–Activity Relationship Insights

| Modification Position | Change Made | Effect on Activity |

|---|---|---|

| C3 | Methyl group added | Increased antibacterial activity |

| C4 | Halogen substitution | Enhanced anticancer potency |

These findings suggest that further modifications could optimize the biological activity of this compound, making it a candidate for drug development in antimicrobial and anticancer therapies .

Q & A

What are common synthetic routes for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate?

Classification: Basic

Answer:

The compound can be synthesized via cyclization reactions or esterification of pre-functionalized pyridine-thiophene intermediates. For example, analogous methods involve Biginelli-like multicomponent reactions to assemble heterocyclic cores, followed by esterification (e.g., using methyl chloroformate). Diastereoselective approaches, such as those reported for methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates, may also be adapted by introducing thiophene substituents at the pyridine C5 position . Cyclization of thiourea intermediates with aromatic aldehydes and esters, as seen in related pyrimidine syntheses, could also serve as a template .

How can diastereoselectivity be optimized during synthesis?

Classification: Advanced

Answer:

Diastereoselectivity can be enhanced by:

- Chiral auxiliaries or catalysts : Utilize enantioselective catalysts (e.g., organocatalysts) to control stereochemistry during cyclization.

- Reaction conditions : Adjust temperature (e.g., low temperatures favor kinetic control) and solvent polarity to influence transition states.

- Preorganization of intermediates : Design precursors with steric or electronic biases to guide regioselectivity. Evidence from diastereoselective pyrrolidine carboxylate syntheses highlights the role of aryl/heteroaryl substituents in directing stereochemical outcomes .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Classification: Basic

Answer:

- NMR : H and C NMR to confirm substitution patterns on pyridine and thiophene rings.

- IR spectroscopy : Identify ester carbonyl (~1700 cm) and thiophene C-S/C=C stretches.

- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.

- Elemental analysis : Validate purity and stoichiometry, as demonstrated in analogous pyridine carboxylate studies .

How should contradictions between XRD and NMR data be resolved?

Classification: Advanced

Answer:

- Validate crystallographic data : Use software like SHELXL for refinement, ensuring proper handling of twinning or disordered solvent molecules .

- Dynamic effects : Assess if NMR detects conformational flexibility (e.g., ester group rotation) not captured in static XRD structures.

- Polymorphism screening : Perform differential scanning calorimetry (DSC) or variable-temperature XRD to identify polymorphic forms .

What are the key reactivity patterns of the ester and thiophene groups?

Classification: Basic

Answer:

- Ester group : Susceptible to hydrolysis (acid/base-mediated), nucleophilic substitution (e.g., aminolysis), or reduction to alcohols.

- Thiophene ring : Electrophilic substitution at the C5 position (meta to sulfur), with reactivity modulated by pyridine’s electron-withdrawing effects. Safety protocols for handling reactive intermediates (e.g., thiophene derivatives) should follow guidelines for similar esters .

How does regioselectivity in electrophilic substitution vary between thiophene and pyridine moieties?

Classification: Advanced

Answer:

- Thiophene : Electrophiles attack the C5 position (para to sulfur) due to sulfur’s electron-donating resonance effects.

- Pyridine : Electron-withdrawing nature directs electrophiles to the C3 position (meta to nitrogen). Computational modeling (DFT) or Hammett studies can predict competitive substitution sites in the hybrid structure. Evidence from thiophene-pyridine hybrids supports this interplay .

What safety protocols are recommended for handling this compound?

Classification: Basic

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in airtight containers under inert atmosphere (N) to prevent ester hydrolysis. Refer to SDS guidelines for structurally related pyridine carboxylates .

How can the compound’s stability under varying pH and temperature conditions be assessed?

Classification: Advanced

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- pH stability studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC.

- Accelerated aging : Expose to elevated temperatures (40–60°C) and humidity to simulate long-term storage .

What potential applications exist in medicinal chemistry?

Classification: Basic

Answer:

The compound’s hybrid heterocyclic structure makes it a candidate for:

- Antiparasitic agents : Pyridine-thiophene hybrids are explored as protease inhibitors (e.g., targeting malaria parasites) .

- Kinase inhibitors : The ester group can be modified to enhance binding affinity.

How can structural modifications enhance bioactivity?

Classification: Advanced

Answer:

- Substituent introduction : Add electron-withdrawing groups (e.g., -CF) to the pyridine ring to modulate electron density and binding interactions.

- Bioisosteric replacement : Replace the ester with amides or carbamates to improve metabolic stability.

- Hybrid scaffolds : Incorporate pharmacophores (e.g., sulfonamides) based on structure-activity relationship (SAR) studies of related antiprotozoal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.